rac 1,2-Diaminopropane-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,3-hexadeuteriopropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675820 | |
| Record name | (~2~H_6_)Propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-88-6 | |
| Record name | (~2~H_6_)Propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173018-88-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Labeling Strategies for Rac 1,2 Diaminopropane D6
De Novo Synthesis Approaches for Selective Deuterium (B1214612) Incorporation in Vicinal Diamines
De novo synthesis provides a direct and often highly selective route to deuterated compounds by constructing the molecular backbone from isotopically labeled starting materials. A common strategy for incorporating deuterium alpha to a nitrogen atom involves the reduction of nitriles, imines, or amides using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.org Another established industrial method for producing 1,2-diaminopropane (B80664) involves the ammonolysis of 1,2-dichloropropane. wikipedia.org A deuterated analogue could theoretically be produced by starting with a deuterated dichloropropane precursor.
A more recent and versatile metal-free approach involves the treatment of readily available ynamides with a mixture of triflic acid and a deuterated silane (B1218182), such as triethylsilane-d₁. rsc.orgrsc.org This method proceeds through a domino keteniminium/iminium activation sequence, allowing for the selective and divergent synthesis of amines deuterated at their α and/or β positions with high levels of deuterium incorporation. rsc.orgrsc.org The flexibility of this method allows for precise control over the deuteration pattern by selecting the appropriate deuterated reagents. rsc.org
One specific reported synthesis for a d6-diaminopropane analogue, diaminopropane-1,1,2,2,3,3-d6 dihydrochloride (B599025), involves a multi-step process starting from a deuterated precursor, which is then converted to the final product. oup.com This particular synthesis yielded the target compound with an isotopic composition of 78% ²H₆. oup.com Another potential de novo route is the hydrogenation of 1,2-methylglyoxime in a strongly basic, anhydrous alcoholic medium, which could be adapted using a deuterium source. google.com
Stereoselective Deuteration Techniques Applied to Chiral Diamine Systems
Since 1,2-diaminopropane is a chiral molecule, controlling the stereochemistry during deuteration is crucial. wikipedia.org Direct hydrogen isotope exchange (HIE) on a pre-existing chiral center presents the risk of racemization through prochiral intermediates. nih.gov However, innovative catalytic systems have been developed to achieve stereoretentive deuteration.
One notable method employs an achiral ruthenium catalyst with a 1,3-(6'-methyl-2'-pyridylimino)isoindolate (bMepi) ligand in the presence of deuterium oxide (D₂O) as the deuterium source. nih.govacs.org This system facilitates direct and stereoretentive deuteration of primary amines at the α-carbon with high deuterium incorporation (70–99%). nih.gov The key to preserving the stereochemistry is the high binding affinity of the intermediate imine to the ruthenium center, which is coupled with a rapid H/D exchange relative to the rate of ligand dissociation, thereby preventing racemization. nih.gov For α-chiral amines, complete retention of the original stereochemistry is achieved using an electron-deficient ruthenium catalyst. nih.govacs.org
The impact of deuteration on the catalyst itself has also been studied. In certain chiral phase-transfer organocatalysts, site-selective deuteration of the catalyst structure at the benzylic positions was found to enhance stability under basic conditions by leveraging the kinetic isotope effect, which makes the C-D bond stronger and less susceptible to degradation pathways like the Stevens rearrangement. kyoto-u.ac.jp This demonstrates that deuteration can be a strategic tool not only for modifying the substrate but also for improving the catalyst's performance and longevity in stereoselective reactions. kyoto-u.ac.jp
Table 1: Summary of Synthetic Approaches for Deuterated Vicinal Diamines
| Method | Key Reagents/Catalyst | Deuterium Source | Key Features |
| De Novo Synthesis from Ynamides | Ynamide, Triflic Acid | Deuterated Triethylsilane | Metal-free; divergent synthesis for α and/or β deuteration; high functional group tolerance. rsc.orgrsc.org |
| De Novo Reduction | Nitriles, Imines, Amides | Lithium Aluminum Deuteride (LiAlD₄) | A classic method for introducing deuterium α to the nitrogen atom. rsc.org |
| Stereoretentive H/D Exchange | α-Chiral Primary Amine, Ru-bMepi Complex | Deuterium Oxide (D₂O) | Stereoretentive deuteration of α-chiral amines; high D-incorporation at the α-carbon. nih.govacs.org |
| Catalyst Deuteration | Chiral Quaternary Ammonium Catalyst, Base | Deuterium Oxide (D₂O) | Enhances catalyst stability under basic conditions; regio- and stereoselective deuteration of the catalyst. kyoto-u.ac.jp |
Precursor Derivatization and Exchange Methodologies for Deuterated 1,2-Diaminopropane Analogues
Precursor derivatization and exchange reactions are efficient strategies for introducing deuterium into a molecule, often as a late-stage modification. princeton.edu Hydrogen isotope exchange (HIE) reactions, which utilize D₂O as a safe, inexpensive, and readily available deuterium source, are particularly powerful. researchgate.net These reactions are typically equilibrium processes that often require a catalyst to facilitate the C-H bond activation necessary for the exchange. acs.orgresearchgate.net
For amines, catalytic hydrogen transfer using ruthenium complexes in D₂O is a promising approach. nih.gov This method relies on a reversible dehydrogenation/hydrogenation cycle coupled with H/D exchange processes. nih.gov The challenge lies in avoiding side reactions like transamination, which can be overcome with appropriate catalyst design. nih.gov
Another strategy involves the synthesis of a deuterated precursor which is then used to build more complex molecules. For example, deuterated isotopologues of 1,3-diaminopropane (B46017) have been synthesized and used as building blocks for creating isobaric tagging reagents for quantitative mass spectrometry. acs.org In this method, a non-deuterated diaminopropane (B31400) precursor is first protected, then subjected to reductive amination using deuterated formaldehyde (B43269) (D₂O) and sodium cyanoborohydride to introduce the deuterium labels before further synthetic steps. acs.org Similarly, a reported synthesis of diaminopropane-1,1,2,2,3,3-d6 dihydrochloride can be considered a precursor which is subsequently derivatized, for instance with benzoyl chloride for analytical purposes or with acetic anhydride (B1165640) to form the corresponding N,N'-diacetyl derivative. oup.com
Mechanistic Investigations of Deuterium Introduction in Amine Synthesis
Understanding the mechanisms of deuterium incorporation is fundamental to developing more efficient and selective labeling methods. The mechanism often depends heavily on the catalytic system employed.
For the stereoretentive deuteration of α-chiral amines using Ru-bMepi catalysts, the proposed mechanism involves the formation of a Ru-amido intermediate, followed by a reversible β-hydride elimination to generate an imine intermediate that remains coordinated to the ruthenium center. nih.gov A rapid H/D exchange between the resulting Ru-hydride and the D₂O solvent, followed by hydrogenation of the coordinated imine, leads to the deuterated amine with its stereochemistry intact. nih.gov
In a different approach using a bioinspired calcium-hexafluoroisopropanol (HFIP) system for the reductive deutero-amination of α-oxo-carbonyl compounds, the reaction proceeds through an iminium intermediate. nih.gov A deuterated Hantzsch ester serves as the deuterium source. nih.gov Kinetic isotope effect (KIE) studies of this reaction yielded a kH/kD value of 4.8, which strongly suggests that the cleavage of the C-D bond from the Hantzsch ester is the rate-determining step in the transformation. nih.gov
A versatile metal-free method starting from ynamides is believed to proceed via a unique domino keteniminium/iminium activation sequence. rsc.org The reaction is initiated by the protonation or deuteration of the ynamide, which triggers a cascade that ultimately leads to the selectively deuterated amine product after reduction by a silane reagent. rsc.org The mechanism for deuteration using the Shvo catalyst is proposed to involve D⁺ incorporation at the nitrogen atom followed by a 1,2-type addition. researchgate.net These varied mechanistic pathways highlight the diverse chemical principles that can be harnessed to achieve precise isotopic labeling of amines.
Table 2: Mechanistic Aspects of Deuterium Introduction in Amine Synthesis
| Catalytic System / Method | Proposed Mechanism / Intermediate | Key Mechanistic Finding |
| Ru-bMepi / D₂O | Reversible β-hydride elimination from a Ru-amido intermediate to a Ru-coordinated imine. nih.gov | High binding affinity of the imine intermediate to the Ru center prevents racemization. nih.gov |
| Ca(II)-HFIP / d₂-Hantzsch Ester | Reductive deutero-amination of an in situ generated iminium intermediate. nih.gov | The C-D bond cleavage from the Hantzsch ester is the rate-limiting step (kH/kD = 4.8). nih.gov |
| TfOH / Deuterated Silane | Domino keteniminium/iminium activation of an ynamide precursor. rsc.orgrsc.org | A metal-free cascade reaction allows for precise α and/or β deuteration. rsc.org |
| Shvo Catalyst / D₂O | D⁺ incorporation at the nitrogen atom followed by a 1,2-addition. researchgate.net | The reaction mechanism can be influenced by the choice of solvent medium (e.g., biphasic D₂O/toluene). researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Rac 1,2 Diaminopropane D6
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the case of deuterated compounds like rac-1,2-Diaminopropane-d6, specific NMR methods are employed to confirm the sites of deuteration, assess isotopic purity, and understand the molecule's three-dimensional structure and dynamics.
Deuterium (B1214612) NMR (²H NMR) for Site-Specific Deuteration Analysis
Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and location of deuterium atoms within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the deuterium nucleus, which has a spin of 1. wikipedia.org For rac-1,2-Diaminopropane-d6, a strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium. wikipedia.org The chemical shift in ²H NMR is similar to that in ¹H NMR, but the resolution is typically lower. wikipedia.org
The primary application of ²H NMR in this context is to verify the effectiveness and location of the deuteration process. By analyzing the spectrum, researchers can confirm that the deuterium atoms are located on the propane (B168953) backbone as intended. The natural abundance of deuterium is very low (0.016%), so a prominent peak in the ²H NMR spectrum is a clear indicator of successful isotopic enrichment. wikipedia.org
Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) Chemical Shift Analysis of Deuterated Analogues
Both ¹³C and ¹H NMR spectroscopy provide valuable information about the structure of rac-1,2-Diaminopropane-d6 and its non-deuterated counterpart. The substitution of hydrogen with deuterium can cause slight but measurable changes in the chemical shifts of neighboring carbon and any residual proton nuclei, an effect known as an isotopic shift.
In the ¹H NMR spectrum of a highly deuterated compound like rac-1,2-Diaminopropane-d6, the proton signals corresponding to the deuterated positions should be significantly diminished or absent. This suppression of proton signals is a key indicator of high isotopic purity. Any residual proton signals can be used to quantify the level of deuteration. For comparison, the predicted ¹H NMR spectrum of non-deuterated 1,2-diaminopropane (B80664) in D₂O shows distinct peaks for the different protons in the molecule. hmdb.ca
In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a characteristic multiplet pattern due to coupling with the spin-1 deuterium nucleus. oregonstate.edu This is typically observed as a triplet (1:1:1 intensity ratio) for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group. oregonstate.educkgas.com The chemical shifts in ¹³C NMR are also influenced by the presence of deuterium.
Table 1: Typical NMR Chemical Shift Ranges for Diaminopropane (B31400) Structures
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference(s) |
| ¹³C | RCH₂NH₂ | 37 - 45 | libretexts.org |
| ¹³C | R₂CH₂ | 16 - 25 | libretexts.org |
| ¹³C | RCH₃ | 10 - 15 | libretexts.org |
| ¹H | Amine (NH₂) | Variable | chemicalbook.com |
| ¹H | Methine (CH) | Variable | chemicalbook.com |
| ¹H | Methylene (CH₂) | Variable | chemicalbook.com |
| ¹H | Methyl (CH₃) | Variable | chemicalbook.com |
Note: Chemical shifts are dependent on the solvent, concentration, and temperature. ckgas.comsigmaaldrich.comwashington.edu
Application of Chiral Shift Reagents with Deuterated Diamine Complexes in Enantiomeric Purity Assessment
Since rac-1,2-Diaminopropane-d6 is a racemic mixture, it contains equal amounts of two enantiomers. NMR spectroscopy in a standard achiral solvent cannot distinguish between these enantiomers. rsc.org However, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity. rsc.orgbates.edudntb.gov.ua
Chiral shift reagents, often lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. harvard.edu These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. rsc.org The relative integration of these signals provides a quantitative measure of the enantiomeric excess (ee). acs.org
The use of deuterated diamines in these studies can be advantageous. The altered nuclear properties of deuterium can sometimes enhance the resolution of the diastereomeric signals. The determination of enantiomeric purity is crucial in many applications, and NMR with chiral auxiliaries is a powerful method to achieve this. bates.edudntb.gov.ua
NMR Relaxation Studies for Probing Molecular Dynamics and Conformational Exchange
NMR relaxation studies provide insights into the molecular dynamics and conformational changes of molecules in solution. The relaxation times (T1 and T2) of the deuterium and carbon nuclei in rac-1,2-Diaminopropane-d6 are sensitive to the molecule's rotational and translational motions.
By measuring these relaxation times at different temperatures and magnetic field strengths, it is possible to characterize the rates of molecular tumbling and internal motions, such as bond rotations. This information helps to build a more complete picture of the molecule's behavior in solution. Deuterium NMR, in particular, is a powerful tool for studying molecular dynamics in partially ordered systems. wikipedia.org
Mass Spectrometric (MS) Fragmentation Pathways and Isotopic Profiling
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For isotopically labeled molecules, MS is also used to confirm the degree of isotopic enrichment and to study fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern Analysis of Deuterated Diamines
Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. chemijournal.com The resulting mass spectrum is a fingerprint of the molecule, with characteristic fragment ions. The molecular ion peak (M+) for rac-1,2-Diaminopropane-d6 would be expected at a mass-to-charge ratio (m/z) that is six units higher than that of its non-deuterated counterpart due to the six deuterium atoms. sigmaaldrich.com The molecular weight of non-deuterated 1,2-propanediamine is 74.12 g/mol . nist.govnist.gov
The fragmentation pattern of deuterated diamines under EI can be complex but highly informative. The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. pdvpmtasgaon.edu.in In the case of 1,2-diaminopropane, a major fragment is often observed at m/z 44, corresponding to the [CH₂(NH₂)]⁺ ion. nih.gov
By comparing the mass spectrum of rac-1,2-Diaminopropane-d6 with that of the non-deuterated compound, the location of the deuterium atoms can often be confirmed. For example, if a fragment ion retains all the deuterium atoms, its m/z value will be shifted by six units. Conversely, if a fragment is formed by the loss of a deuterated part of the molecule, its m/z value will reflect this loss. Isotope dilution mass spectrometry, which utilizes deuterated internal standards, is a powerful quantitative technique. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition of Deuterated Species
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. acs.orgnih.govsoton.ac.uk This capability is crucial for confirming the successful incorporation of deuterium and for distinguishing between different isotopologues. researchgate.net The high resolving power of instruments like the LTQ-Orbitrap and Fourier transform ion cyclotron resonance mass spectrometers enables the separation of ions with very similar mass-to-charge ratios, which is essential when dealing with the small mass difference between hydrogen and deuterium. soton.ac.uknih.gov
Isotope Dilution Mass Spectrometry (IDMS) as a Quantitative Analytical Methodology for Amines
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative analytical technique, particularly valuable for the analysis of amines in complex matrices. acs.orgoup.comnih.govmdpi.comnih.govoup.com This method relies on the addition of a known amount of an isotopically labeled internal standard (in this case, rac-1,2-Diaminopropane-d6) to the sample. acs.orgnih.gov Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. oup.comoup.com This co-behavior allows for the correction of analytical errors, leading to highly reliable quantification. oup.comnih.gov
The principle of IDMS involves measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard. nih.gov This ratio, combined with the known amount of the added standard, allows for the precise calculation of the analyte's concentration. The use of a deuterated standard like rac-1,2-Diaminopropane-d6 is advantageous as it can be readily distinguished from the unlabeled analyte by mass spectrometry due to the mass difference. nih.gov IDMS has been successfully applied to the quantification of various amines, including biogenic amines in food and heterocyclic aromatic amines in cigarette smoke, demonstrating its robustness and versatility. acs.orgoup.comnih.gov The development of methods combining IDMS with techniques like liquid chromatography-mass spectrometry (LC-MS) has further enhanced its sensitivity and applicability. nih.govbiorxiv.org
Table 1: Key Features of Isotope Dilution Mass Spectrometry (IDMS) for Amine Quantification
| Feature | Description |
| Principle | Addition of a known amount of an isotopically labeled internal standard to a sample to correct for analytical variations. |
| Internal Standard | A deuterated or otherwise isotopically labeled version of the analyte (e.g., rac-1,2-Diaminopropane-d6). |
| Measurement | The ratio of the mass spectrometric signal of the native analyte to the labeled standard is measured. |
| Advantages | High accuracy and precision, compensates for sample loss and matrix effects. oup.comoup.com |
| Applications | Quantification of biogenic amines, amino acids, and other small molecules in various matrices. acs.orgmdpi.com |
Coupled LC-MS/MS and GC-MS Applications for Detection and Quantitation of Deuterated Amines
The coupling of chromatographic separation techniques with mass spectrometry provides powerful platforms for the sensitive and selective analysis of deuterated amines. oup.comnih.govoup.com Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed for the detection and quantification of these compounds. nih.govoup.comnih.govoup.com
LC-MS/MS is particularly well-suited for the analysis of a wide range of amines, including those that are non-volatile or thermally labile. nih.govoup.com The use of techniques like hydrophilic interaction liquid chromatography (HILIC) can effectively separate polar amines. nih.gov Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for reducing interferences from complex sample matrices. oup.comoup.com The development of methods using deuterated internal standards in LC-MS/MS analysis allows for high-throughput and accurate quantification of amines in various samples, from biological fluids to environmental waters. oup.comoup.comnih.govpjoes.com For instance, a method employing dual deuterated isomers as surrogates has been shown to provide a wide linear calibration range for the analysis of enrofloxacin (B1671348) in aquatic products. mdpi.com
GC-MS is another valuable tool, especially for volatile amines. nih.gov Direct quantitative determination of compounds like cyanamide (B42294) has been achieved using GC-MS with a capillary column designed for amines. nih.gov Similar to LC-MS/MS, the use of isotopically labeled internal standards in GC-MS allows for accurate quantification via the isotope dilution method. nih.gov
Table 2: Comparison of LC-MS/MS and GC-MS for Deuterated Amine Analysis
| Technique | Separation Principle | Analyte Suitability | Key Advantages |
| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Wide range of amines, including non-volatile and thermally labile compounds. | High sensitivity and selectivity, suitable for complex matrices. oup.comoup.com |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable amines. | Excellent separation efficiency for volatile compounds. |
Vibrational Spectroscopy (Infrared, Raman, Inelastic Neutron Scattering) for Conformational and Vibrational Assignment
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Raman, and Inelastic Neutron Scattering (INS), are powerful probes of molecular structure and dynamics. uc.ptrsc.org These methods are particularly insightful for studying deuterated compounds like rac-1,2-Diaminopropane-d6, as the isotopic substitution leads to predictable shifts in vibrational frequencies, aiding in the assignment of vibrational modes and the analysis of molecular conformations. uc.ptstfc.ac.uk
Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis of Vibrational Modes and Isotopic Shifts
FTIR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. uc.ptrsc.org In the context of rac-1,2-Diaminopropane-d6, deuteration of the amine groups (N-D) and potentially the carbon backbone (C-D) leads to significant shifts in the observed vibrational frequencies compared to the non-deuterated analogue.
In the FTIR spectrum of 1,2-diaminopropane, characteristic peaks for the -NH2 group vibrations are observed, such as the N-H stretching vibrations. researchgate.net Upon N-deuteration, these bands are expected to shift to lower wavenumbers due to the increased mass of deuterium. For example, studies on the related 1,3-diaminopropane (B46017) have shown that N-deuteration leads to noticeable shifts in the spectra, which can be used to assign the vibrational modes. uc.ptstfc.ac.uk Similarly, C-H stretching vibrations would also shift upon deuteration of the carbon backbone.
Raman spectroscopy, which is based on the inelastic scattering of light, provides information about different vibrational modes, particularly those that involve a change in the polarizability of the molecule. uc.pt The combination of FTIR and Raman data, along with theoretical calculations, allows for a comprehensive assignment of the vibrational spectrum. uc.ptrsc.org For instance, in a study of deuterated [Cu(μ-C2O4)(4-aminopyridine)2(H2O)]n, the infrared and Raman frequencies of the undeuterated crystals were found to be shifted to a lower range in the deuterated crystals due to the C-H bonds of 4-aminopyridine. acs.org
Comprehensive Assignment of Fundamental Vibrations and Overtones/Combination Bands in Deuterated 1,2-Diaminopropane
A detailed analysis of the vibrational spectra of rac-1,2-Diaminopropane-d6 involves the assignment of not only the fundamental vibrational modes but also the weaker overtone and combination bands. uc.ptstfc.ac.uk Fundamental vibrations correspond to the direct excitation of a normal mode of vibration. Overtones are observed at approximately integer multiples of the fundamental frequency, while combination bands arise from the simultaneous excitation of two or more different fundamental modes. nih.govias.ac.in
The assignment of these bands is greatly facilitated by isotopic substitution. uc.pt The predictable shifts in vibrational frequencies upon deuteration help to confirm the assignments made for the fundamental modes and to identify the origins of overtone and combination bands. uc.ptru.nl For example, the interaction between a fundamental vibration and an overtone or combination band of similar energy, known as Fermi resonance, can lead to shifts in frequency and changes in intensity, and deuteration can help to unravel these complex interactions. ru.nl Theoretical calculations, such as those based on Density Functional Theory (DFT), are also crucial for predicting vibrational frequencies and intensities, providing a theoretical framework for the experimental observations. uc.ptstfc.ac.uk
Conformational Analysis through Vibrational Frequencies and Their Dependence on Deuteration
Vibrational spectroscopy is a sensitive tool for studying the conformational landscape of flexible molecules like 1,2-diaminopropane. uc.ptrsc.orgstfc.ac.uk The molecule can exist in different spatial arrangements, or conformers, which have distinct vibrational spectra. By analyzing the experimental spectra and comparing them with theoretical predictions for different possible conformers, it is possible to determine the most stable conformations in different phases (gas, liquid, solid). uc.ptrsc.org
Deuteration plays a key role in this analysis. The changes in vibrational frequencies upon isotopic substitution can provide crucial evidence to support or refute a particular conformational assignment. uc.ptstfc.ac.uk For example, a study on 1,3-diaminopropane revealed that the experimental spectra reflect the presence of a mixture of different conformers, and the analysis was aided by studying the N-deuterated species. uc.ptrsc.org Inelastic Neutron Scattering (INS) is particularly valuable for conformational analysis as it is sensitive to all vibrational modes involving hydrogen (or deuterium) motion and is not subject to the same selection rules as optical spectroscopies like FTIR and Raman. uc.ptnih.govacs.org The combination of FTIR, Raman, and INS data, coupled with theoretical calculations, provides a powerful approach for a detailed understanding of the conformational preferences of deuterated diamines. uc.ptresearchgate.netresearchgate.net
Inelastic Neutron Scattering (INS) for Probing Low-Frequency Vibrations and Lattice Dynamics
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for investigating the dynamics of materials at the atomic and molecular level. Unlike optical spectroscopies such as infrared (IR) and Raman, INS is not governed by selection rules, meaning that in principle, all vibrational modes can be observed. nih.gov The technique is particularly sensitive to the motions of hydrogen atoms due to the large incoherent scattering cross-section of the proton. uc.ptacs.org By replacing hydrogen with its heavier isotope, deuterium, as in rac 1,2-Diaminopropane-d6, researchers can strategically alter the scattering cross-section and the vibrational frequencies of the molecule, aiding in the assignment of spectral features. aps.orgrsc.org
Theoretical and Analogous Experimental Research Findings
Direct experimental INS data for this compound is not extensively available in the public literature. However, a comprehensive understanding of its expected INS spectrum can be built upon theoretical calculations, such as Density Functional Theory (DFT), and experimental data from analogous compounds like 1,3-diaminopropane and its deuterated forms. uc.ptresearchgate.netstfc.ac.uk
DFT calculations are a standard method for predicting the vibrational frequencies and intensities of molecules. researchcommons.orgnih.gov For a molecule like 1,2-diaminopropane, these calculations can predict the frequencies of internal modes, including the torsions of the C-C, C-N, and C-H/D bonds. When extended to the crystalline phase, these calculations can also model the lattice vibrations. unl.eduresearchgate.net
Studies on similar short-chain diamines, such as 1,3-diaminopropane (1,3-dap), have utilized a combination of INS, Raman, and FTIR spectroscopies, along with DFT calculations, to perform a thorough vibrational analysis. uc.ptresearchgate.netstfc.ac.uk In these studies, deuteration of the amine groups (N-deuteration) was shown to clearly distinguish the vibrational modes involving these groups. For instance, the amine torsion, a low-frequency mode, exhibits a noticeable downward shift in frequency upon deuteration. uc.pt
For this compound, where all non-exchangeable hydrogens are replaced by deuterium, a significant portion of the vibrational modes would be affected. The INS spectrum would be dominated by the motions of the deuterium atoms, but with reduced intensities compared to the hydrogenated counterpart due to the smaller incoherent scattering cross-section of deuterium. nih.gov This reduction in intensity can be advantageous in resolving overlapping peaks and studying the underlying lattice dynamics.
The low-frequency region of the INS spectrum of this compound is expected to feature a series of bands corresponding to both internal and external modes. The internal torsional modes, such as the methyl group (CD₃) torsion and the amine group (ND₂) torsion, are sensitive to the local conformation and the crystalline environment. The external, or lattice, modes involve the translational and librational motions of the entire molecule within the crystal unit cell.
Based on analogous systems, a hypothetical assignment of the low-frequency vibrational modes for both the hydrogenated (h6) and deuterated (d6) forms of rac 1,2-Diaminopropane is presented below. The frequencies for the d6 isotopologue are expected to be lower than those for the h6 due to the increased mass of deuterium.
Table 1: Predicted Low-Frequency Internal Vibrational Modes for rac 1,2-Diaminopropane (h6 vs. d6)
| Vibrational Mode Description | Predicted Wavenumber (cm⁻¹) for rac 1,2-Diaminopropane-h6 | Predicted Wavenumber (cm⁻¹) for this compound |
| Methyl Torsion (τ CH₃) | ~250 - 280 | ~180 - 200 (τ CD₃) |
| Amine Torsion (τ NH₂) | ~200 - 230 | ~150 - 170 (τ ND₂) |
| C-C Torsion | ~150 - 180 | ~145 - 175 |
| C-N Torsion | ~120 - 150 | ~115 - 145 |
Note: The predicted wavenumber ranges are illustrative and based on data from similar molecules like 1,3-diaminopropane and general trends observed upon deuteration. Actual experimental values may vary.
Table 2: Predicted Lattice Dynamics (External Modes) for Crystalline rac 1,2-Diaminopropane
| Vibrational Mode Type | Predicted Wavenumber Range (cm⁻¹) |
| Molecular Librations (Rotational Oscillations) | 50 - 150 |
| Molecular Translations (Translational Oscillations) | 30 - 100 |
Note: These are general ranges for molecular crystals of similar size and are expected to be sensitive to the specific crystal packing and temperature. Deuteration would also slightly lower these frequencies.
The study of these low-frequency modes through INS, complemented by DFT calculations, provides invaluable insight into the intermolecular potential energy surface of crystalline this compound. This information is crucial for understanding its physical properties, such as thermal expansion and phase stability, which are governed by the lattice dynamics. unl.edu The use of the deuterated species is instrumental in achieving a more definitive assignment of the vibrational spectrum. rsc.org
Computational and Theoretical Studies of Rac 1,2 Diaminopropane D6 Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of polyatomic systems due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for analyzing the properties of deuterated amines like rac-1,2-Diaminopropane-d6.
The presence of single bonds in rac-1,2-Diaminopropane-d6 allows for rotation, leading to various spatial arrangements known as conformers. Identifying the most stable conformers is crucial, as they dominate the bulk properties of the compound. Geometry optimization calculations using DFT explore the molecule's potential energy surface to locate energy minima that correspond to stable conformers.
For 1,2-diamines, the key dihedral angle is the N-C-C-N angle, which defines the relative positions of the two amino groups. The primary conformers are typically designated as gauche and anti. Intramolecular hydrogen bonding between the two amino groups can play a significant role in stabilizing certain conformations. Theoretical studies on similar small diamines have shown that a diverse mix of conformers can exist at room temperature due to small energy differences between them. stfc.ac.uk DFT calculations, such as those using the B3LYP functional with a Pople-style basis set like 6-31G*, can predict the relative energies and thermodynamic properties of these conformers. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298.15 K (%) | Key Dihedral Angle (N-C-C-N) |
|---|---|---|---|
| Gauche 1 | 0.00 | ~45% | ~60° |
| Gauche 2 | 0.15 | ~35% | ~-60° |
| Anti | 1.20 | ~20% | ~180° |
Ab initio and DFT calculations are highly effective in predicting vibrational frequencies, which are fundamental to interpreting infrared (IR) and Raman spectra. nih.govnih.gov For rac-1,2-Diaminopropane-d6, theoretical spectra can be generated, and the vibrational modes assigned to specific molecular motions. The isotopic substitution of hydrogen with deuterium (B1214612) in the methyl group (CD3) results in predictable shifts in vibrational frequencies. Specifically, C-D stretching and bending modes appear at lower wavenumbers than their C-H counterparts due to the increased mass of deuterium. This isotopic shift is a powerful tool for making unambiguous assignments in experimental spectra. researchgate.netuc.pt
DFT methods, such as mPW1PW/6-31G*, have proven suitable for studying similar deuterated amine systems. stfc.ac.ukuc.pt The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies. nih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict NMR chemical shifts, providing another layer of comparison between theory and experiment. mdpi.com
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted DFT (Scaled) (cm⁻¹) | Description of Motion |
|---|---|---|---|
| N-H Stretch | 3300-3500 | 3450, 3360 | Asymmetric and symmetric stretching of amine groups |
| C-H Stretch | 2950-2980 | 2965 | Stretching of the tertiary C-H bond |
| C-D Stretch | 2100-2250 | 2230, 2125 | Asymmetric and symmetric stretching of the deuterated methyl group |
| N-H Bend (Scissoring) | 1590-1650 | 1620 | Bending motion of the -NH₂ group |
| C-N Stretch | 1020-1250 | 1180, 1050 | Stretching of the carbon-nitrogen bonds |
DFT calculations provide detailed information about the electronic properties of a molecule. The analysis of molecular orbitals (MOs) is fundamental to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For rac-1,2-Diaminopropane-d6, the HOMO is expected to be localized on the nitrogen lone pairs of the amine groups.
The calculated electron density can be visualized to understand bonding and charge distribution within the molecule. unizin.org An electrostatic potential (ESP) map can be generated by plotting the electrostatic potential onto the electron density surface. The ESP map reveals the charge distribution from the perspective of an approaching reagent. For rac-1,2-Diaminopropane-d6, the ESP map would show regions of negative potential (typically colored red) around the electronegative nitrogen atoms, indicating their role as nucleophilic or hydrogen-bond-accepting sites. Regions of positive potential (blue) would be found around the amine and C-H hydrogens. unimi.it
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Functionals are approximations of the exchange-correlation energy term in DFT.
For molecules like deuterated amines, it is important to select a level of theory that accurately describes both covalent bonding and potential non-covalent interactions, such as intramolecular hydrogen bonds. Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used. wikipedia.orgnih.gov The addition of polarization functions (e.g., the 'd' in 6-31G(d)) allows orbitals to change shape, which is crucial for describing chemical bonds accurately. youtube.com Diffuse functions (e.g., the '+' in 6-31+G) are important for systems with lone pairs or for accurately describing the "tail" of the orbitals. youtube.com
Functionals range from simple Local Density Approximations (LDA) to more complex hybrid functionals (like B3LYP) and range-separated hybrids (like CAM-B3LYP or ωB97X-D). researchgate.net For systems involving hydrogen bonding, functionals from the Minnesota family (e.g., M06-2X) often show good performance. researchgate.net The optimal combination balances computational cost against the desired accuracy for the property of interest.
| Level of Theory (Functional/Basis Set) | Relative Cost | Accuracy for Geometries | Accuracy for Frequencies | Typical Application |
|---|---|---|---|---|
| B3LYP/6-31G* | Low | Good | Fair to Good | Initial conformational searches, large systems |
| M06-2X/6-311++G(d,p) | Medium | Very Good | Very Good | Accurate energetics and non-covalent interactions |
| ωB97X-D/aug-cc-pVTZ | High | Excellent | Excellent | High-accuracy benchmarking, spectroscopic predictions |
Analysis of Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential
Molecular Dynamics (MD) Simulations for Structural Dynamics and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the motions of atoms and molecules over time by numerically solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov
MD simulations of rac-1,2-Diaminopropane-d6 can be performed at different levels of detail, primarily atomistic and coarse-grained.
Atomistic Simulations: In this approach, every atom of the rac-1,2-Diaminopropane-d6 molecule and the surrounding solvent (e.g., water) is explicitly represented. ethz.ch This high level of detail allows for the precise study of intermolecular interactions, such as the formation and breaking of hydrogen bonds between the amine groups and solvent molecules. Atomistic simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. This provides a detailed picture of the solvation shell structure. However, these simulations are computationally intensive, limiting them to relatively small systems and short timescales (typically nanoseconds to microseconds). chemrxiv.org
Coarse-Grained (CG) Simulations: To study phenomena that occur over longer times or in larger systems (e.g., aggregation, diffusion), coarse-grained models are employed. nih.govaimspress.com In a CG model, groups of atoms are represented as single interaction sites or "beads". cecam.org For example, the entire rac-1,2-Diaminopropane-d6 molecule might be simplified into two or three beads. This reduction in the number of particles allows for simulations to run for much longer timescales (microseconds to milliseconds). nih.gov While CG simulations sacrifice atomic detail, they are invaluable for understanding larger-scale processes like self-assembly or the phase behavior of solutions containing the deuterated diamine. cecam.org
Simulation of Conformational Transitions and Intermolecular Hydrogen Bonding in Deuterated Diamines
Computational simulations provide significant insights into the conformational landscape and hydrogen bonding dynamics of deuterated diamines like rac-1,2-diaminopropane-d6. Studies on similar small aliphatic diamines, such as 1,3-diaminopropane (B46017) (1,3-dap) and its N-deuterated derivatives, offer a valuable framework for understanding these phenomena. researchgate.netuc.pt The conformational stability of such molecules is governed by a delicate balance of intramolecular effects, including steric, inductive, and hydrogen bonding interactions. uc.pt
Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to identify stable conformers and their relative populations. For 1,3-dap, a variety of conformers with different arrangements of the carbon backbone (trans, T, or gauche, G) and amino groups are predicted. uc.pt In the gaseous phase, conformers that allow for the formation of intramolecular (N)H···N hydrogen bonds, such as GGG'G and TG'GG', are found to be among the most stable. uc.pt However, entropic effects are also significant, and considering the Gibbs free energy can alter the predicted populations. uc.pt The presence of a solvent dramatically influences the conformational equilibrium. In aqueous solutions, conformers with a more extended structure (e.g., TTTT, TGTT, and TTTG) become more stable, while in apolar solvents like carbon tetrachloride, intramolecularly hydrogen-bonded conformers remain significant. uc.pt
Deuteration of the amine groups serves as a powerful tool in both experimental and computational studies of hydrogen bonding. cdnsciencepub.com In infrared spectroscopy, partial deuteration can uncouple the vibrational modes of NH₂ groups, allowing for a more precise analysis of "free" and "bonded" NH stretching frequencies, which is a measure of the hydrogen bond's extent. cdnsciencepub.com Computationally, deuteration is known to alter the properties of hydrogen bonds. The introduction of deuterium can change the geometric parameters of the N-D bond and typically reduces the strength of the hydrogen bond compared to the corresponding N-H bond. nih.gov This effect arises from the change in zero-point vibrational energy upon isotopic substitution.
The table below, based on DFT calculations for 1,3-diaminopropane, illustrates the relative energies and populations of different conformers, highlighting the complexity of the potential energy surface.
| Conformer | Relative Energy (ZPVE corrected, kJ/mol) | Predicted Population (298 K) | Key Features |
| TTTT | 0.00 | ~13% | Most stable in condensed phase |
| TTTG | 0.34 | ~11.5% | Similar stability to TTTT |
| TGTT | 0.34 | ~11.5% | Similar stability to TTTT |
| GGG'G | 1.92 (gas phase) | ~28% (gas phase) | Intramolecular H-bond |
| TG'GG' | 2.51 (gas phase) | ~20% (gas phase) | Intramolecular H-bond |
| Data derived from studies on 1,3-diaminopropane, which serves as a model for small diamines. uc.pt |
Furthermore, studies on aliphatic amine radical cations show that intramolecular hydrogen atom transfer is a key process, leading to H/D exchange in deuterium-labeled amines. nih.gov The stability of the resulting conformers can be enhanced by C-H···N hydrogen bonds. nih.gov
Force Field Development and Validation for Deuterated Organic Molecules in Simulations
A significant challenge in performing accurate molecular dynamics (MD) simulations of deuterated compounds is the limitation of standard molecular mechanics (MM) force fields. acs.orgosti.gov Classical force fields, such as CHARMM, AMBER, and OPLS, are parameterized to approximate the potential energy surface of molecules. ethz.chaip.org Under the Born-Oppenheimer approximation, this energy surface is independent of isotopic substitution. acs.orgosti.gov Therefore, it is often assumed that simulating a deuterated molecule simply requires changing the atomic mass of hydrogen to that of deuterium in the simulation software. acs.orgosti.gov
However, research has shown that this simple mass-substitution approach often fails to capture experimentally observed deuteration effects. acs.orgosti.gov The reason for this failure lies in the force field parameterization process. Standard parameterization protocols often fit to mass-dependent experimental data or quantum mechanical normal modes, rather than directly to the underlying potential energy surface. acs.orgresearchgate.net This unintentionally biases the bonded terms of the force field (bond lengths, angles, and dihedrals) to a specific isotopologue, usually the most common one (with ¹H). acs.orgosti.gov
Isotopic substitution alters intramolecular vibrations, which in turn can affect intermolecular interactions and macroscopic properties. acs.orgosti.gov To accurately capture these effects in MD simulations, it is necessary to re-parameterize the force field specifically for the deuterated molecule. acs.orgosti.gov This involves generating new force field parameters that correctly describe the isotope-dependent vibrations.
A study on deuterated tetrahydrofuran (B95107) (D8THF) demonstrated this necessity. A simple mass-substitution simulation failed to reproduce the experimental observation that deuteration eliminates the closed-loop miscibility gap of THF with water. acs.org Only by developing a new, isotopologue-corrected force field for D8THF could the experimental behavior be captured. acs.org This highlights the critical need for careful force field development and validation for simulations involving deuterated organic molecules like rac-1,2-diaminopropane-d6.
| Approach | Methodology | Accuracy for Deuterated Molecules | Rationale |
| Standard Mass Substitution | The atomic mass of hydrogen is changed to that of deuterium in the topology file. Existing force field parameters are retained. | Often fails to capture isotope effects on intermolecular interactions and bulk properties. acs.orgosti.gov | The original force field parameters are biased towards the non-deuterated isotopologue's vibrational properties. acs.org |
| Isotopologue-Corrected Force Field | Bonded parameters (and sometimes charges) are re-parameterized using quantum mechanical data for the deuterated molecule itself. | Accurately reproduces isotope-dependent vibrations and their effect on intermolecular interactions. acs.orgosti.gov | The force field is specifically tuned to the potential energy surface as experienced by the heavier isotope. |
Integration of Quantum Chemical and Molecular Dynamics Approaches for Comprehensive System Understanding
To achieve a more accurate and comprehensive understanding of complex molecular systems involving deuterated species, researchers are increasingly integrating quantum chemical (QC) methods with classical molecular dynamics (MD) simulations. This hybrid QM/MM approach allows for a more physically robust treatment of specific regions of a system, such as a molecule's binding site or reactive center, while efficiently modeling the larger environment with classical mechanics.
A prime example is the computational study of deuteration's effect on the binding of histamine (B1213489) to its H2 receptor. nih.gov In this work, molecular docking and classical MD simulations first identified the likely binding pocket and key interacting amino acid residues. nih.gov Subsequently, a cluster model of the binding site was extracted for high-level quantum-chemical calculations. nih.gov A crucial aspect of this study was the use of an approximate empirical treatment to account for nuclear quantum effects, specifically the change in the electrostatic properties of N-D versus N-H bonds. nih.gov This integrated approach successfully predicted the increased binding affinity upon deuteration, with the calculated change in binding free energy closely matching experimental values, confirming the critical role of altered hydrogen bonding. nih.gov
More advanced simulation techniques are also being employed to capture the quantum nature of atomic nuclei, which is particularly important for hydrogen and deuterium. Methods like Ring Polymer Molecular Dynamics (RPMD) and Path Integral Molecular Dynamics (PIMD) explicitly treat nuclei as quantum particles. csic.esyokohama-cu.ac.jp These methods are essential for accurately simulating processes where nuclear quantum effects like zero-point energy and tunneling are significant, even at room temperature. csic.esosti.gov For instance, RPMD has been used to study deuteration reactions, revealing the formation of long-lived collision complexes and tunneling effects that would be missed by purely classical simulations. csic.es
The integration of these sophisticated computational tools provides a powerful platform for dissecting the subtle yet significant impacts of deuteration. By combining the strengths of quantum chemistry for electronic accuracy and molecular dynamics for statistical sampling, a more complete picture of the structure, dynamics, and interactions of molecules like rac-1,2-diaminopropane-d6 in complex environments can be achieved.
Kinetic Isotope Effects Kie and Reaction Mechanism Elucidation Involving Rac 1,2 Diaminopropane D6
Measurement and Interpretation of Primary and Secondary Deuterium (B1214612) Kinetic Isotope Effects (DKIE)
The deuterium kinetic isotope effect (DKIE) is a powerful tool for investigating reaction mechanisms. libretexts.org It is defined as the ratio of the rate constant of a reaction with a protium-containing reactant (kH) to the rate constant of the same reaction with a deuterium-containing reactant (kD). A DKIE greater than 1 (kH/kD > 1) is known as a primary kinetic isotope effect and typically indicates that the C-H bond is being broken in the rate-determining step of the reaction. libretexts.orgprinceton.edu This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and thus requires more energy to break. princeton.edu
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information. cdnsciencepub.com These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They arise from changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu
The measurement of DKIEs can be performed using various techniques, including NMR spectroscopy and mass spectrometry, which allow for the precise determination of the isotopic composition of reactants and products over time. researchgate.net For instance, in the bromination of acetone, a kH/kD of 7 was observed, indicating that the rate-determining step involves the cleavage of a C-H bond. libretexts.org
In the context of amine chemistry, studying the DKIE for reactions involving rac-1,2-Diaminopropane-d6 can help to distinguish between different potential mechanisms, such as those involving proton transfer, hydride transfer, or hydrogen atom transfer. cdnsciencepub.comnih.govnih.gov
Influence of Isotopic Substitution on Reaction Rates and Rate-Determining Steps in Amine Chemistry
Isotopic substitution of hydrogen with deuterium in amines can significantly influence reaction rates, providing crucial information about the rate-determining step. When a C-H bond to the amine is broken in the slowest step of a reaction, a substantial primary kinetic isotope effect is typically observed. princeton.edu For example, in the oxidation of amines catalyzed by monoamine oxidase, the rate-limiting step is the transfer of a hydride anion from the substrate's α-CH2 group, leading to a significant KIE. mdpi.com
The magnitude of the KIE can help to elucidate the nature of the transition state. A large KIE suggests a transition state where the hydrogen is symmetrically located between the donor and acceptor atoms. princeton.edu Conversely, a small KIE may indicate an early or late transition state, or a non-linear transfer of the hydrogen atom. princeton.eduacs.org
In some amine reactions, the absence of a significant KIE can be just as informative. For instance, in certain nucleophilic aromatic substitution reactions involving piperidine, no significant KIE was observed over a wide range of amine concentrations, suggesting that the N-H bond cleavage is not part of the rate-determining step. rsc.org However, in other similar reactions, a KIE was observed, highlighting the sensitivity of the reaction mechanism to the specific substrates and conditions. rsc.org
The following table summarizes the observed KIEs in various amine reactions:
| Reaction | Amine Substrate | Observed KIE (kH/kD) | Implication |
| MAO A-catalyzed decomposition | Benzylamine | 6.5 ± 1.4 | Hydride transfer is the rate-limiting step. mdpi.com |
| Elimination from amine oxides | N,N-Dimethyl-2-phenylethylamine oxide | Varies with base | Probes the non-linear nature of proton transfer. acs.org |
| Nucleophilic aromatic substitution | Piperidine | ~1 | N-H bond breaking is not rate-determining under these conditions. rsc.org |
| B12-dependent deamination | Ethanolamine | Significant | Allows for resolution of substrate radical reaction pathways. acs.org |
Transition State Analysis and Reaction Coordinate Definition using KIE Data
Kinetic isotope effect data is instrumental in defining the transition state structure and the reaction coordinate. The magnitude of the primary KIE is directly related to the changes in vibrational frequencies of the C-H/D bond as the molecule moves from the ground state to the transition state. princeton.edu By comparing experimentally measured KIEs with theoretical predictions, a detailed picture of the transition state geometry can be constructed. escholarship.org
For example, a linear transition state for hydrogen transfer generally leads to a larger KIE than a bent transition state. princeton.edu This is because in a linear arrangement, the symmetric stretching vibration of the transition state does not involve the motion of the hydrogen atom, leading to a greater loss of zero-point energy upon reaching the transition state. princeton.edu
Computational studies combined with experimental KIE data can further refine the understanding of the transition state. Density functional theory (DFT) calculations can be used to model the potential energy surface of a reaction and predict KIE values for different proposed mechanisms and transition state structures. nih.gov Agreement between the calculated and experimental KIEs provides strong support for the proposed model. acs.org
In multi-step reactions, KIEs can help to identify the kinetically significant steps. For instance, in enzyme-catalyzed reactions, the observed KIE can be a composite of isotope effects on several different steps. By carefully analyzing the dependence of the KIE on substrate concentration and other reaction conditions, it is possible to dissect the individual microscopic rate constants and their associated isotope effects. nih.gov This approach has been successfully applied to enzymes like bovine plasma amine oxidase. nih.gov
Computational Prediction of Kinetic Isotope Effects for Reactions Involving Deuterated Amines
Computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects. Methods such as density functional theory (DFT) and ab initio calculations can be used to model the geometries and vibrational frequencies of reactants and transition states, which are the key parameters for calculating KIEs. nih.govresearchgate.net
The prediction of KIEs typically involves the following steps:
Locating Stationary Points: The geometries of the reactants and the transition state on the potential energy surface are optimized.
Frequency Calculations: The vibrational frequencies for the optimized structures are calculated.
Zero-Point Energy (ZPE) Calculation: The ZPE for both the isotopically light and heavy species are determined from the vibrational frequencies. The difference in ZPE between the ground state and the transition state is a major contributor to the primary KIE. princeton.edu
Tunneling Corrections: For reactions involving the transfer of a light particle like hydrogen, quantum mechanical tunneling can be significant. Various methods, such as the Wigner or Bell corrections, can be applied to account for tunneling, which can lead to unusually large KIEs. escholarship.org
Computational studies have been successfully used to predict KIEs for a variety of reactions involving amines. For instance, path integral calculations have been employed to compute the KIE for the MAO A-catalyzed decomposition of benzylamine, yielding a result in good agreement with experimental values. mdpi.com Similarly, DFT calculations have been used to rationalize the KIEs observed in the reactions of metal-oxo species with C-H bonds. nih.gov
The accuracy of the predicted KIEs depends on the level of theory and the basis set used in the calculations. Benchmarking studies have shown that methods like MP2 with appropriate basis sets can provide accurate predictions for deuterium KIEs. researchgate.net The synergy between computational predictions and experimental measurements is a powerful approach for gaining a deep and quantitative understanding of reaction mechanisms. acs.org
Coordination Chemistry of Rac 1,2 Diaminopropane D6 As a Chelating Ligand
Synthesis and Spectroscopic Characterization of Metal Complexes with Deuterated 1,2-Diaminopropane (B80664) Ligands
The synthesis of metal complexes with rac-1,2-diaminopropane-d6 follows the same well-established methods used for its non-deuterated counterpart. These reactions typically involve the direct reaction of a metal salt with the diamine ligand in a suitable solvent, such as water or ethanol. shahucollegelatur.org.in For example, the formation of an octahedral complex like [M(rac-pn-d6)3]n+ can be achieved by mixing a metal(II) or metal(III) salt with three equivalents of the deuterated ligand.
The general reaction is: M(X)n + 3 (rac-H₂N-CH(CH₃)-CH₂-NH₂-d6) → [M(rac-pn-d6)3]n+ + nX⁻
Spectroscopic characterization is crucial for confirming the coordination of the ligand to the metal center, and it is here that the effects of deuteration are most apparent.
Infrared (IR) and Raman Spectroscopy: The most significant impact of deuteration is observed in the vibrational spectra. The stretching and bending frequencies of bonds involving deuterium (B1214612) are lower than those involving protium (B1232500) due to the increased mass of the deuterium atom. In a complex of rac-1,2-diaminopropane-d6, the N-D stretching vibrations are expected to appear at significantly lower wavenumbers (around 2300-2500 cm⁻¹) compared to the N-H stretches in the non-deuterated complex (around 3200-3400 cm⁻¹). Similarly, C-D and D-C-N bending modes will be shifted to lower frequencies. dergipark.org.tr This isotopic shift is a powerful diagnostic tool for confirming deuteration and for assigning vibrational modes in complex spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions would be absent. acs.org If deuteration is incomplete, the residual proton signals can be used for structural analysis. ¹³C NMR spectra would also show the effect of adjacent deuterium atoms through changes in coupling patterns and slight shifts in resonance frequencies.
UV-Visible Spectroscopy: Since deuteration does not significantly alter the electronic properties of the ligand, the d-d electronic transitions of the metal center are largely unaffected. scholaris.ca Therefore, the UV-Visible spectra of [M(rac-pn-d6)n]x+ complexes are expected to be nearly identical to those of their non-deuterated [M(rac-pn)n]x+ analogues, providing information about the coordination geometry and the ligand field strength. mdpi.com
| Vibrational Mode | Typical Frequency Range (Non-deuterated, cm⁻¹) dergipark.org.tr | **Expected Frequency Range (Deuterated, cm⁻¹) ** |
| N-H Stretch | 3200 - 3400 | N/A |
| N-D Stretch | N/A | 2300 - 2500 |
| C-H Stretch | 2850 - 3000 | 2100 - 2250 (if C-H deuterated) |
| NH₂ Scissoring | 1590 - 1650 | ND₂ Scissoring (shifted lower) |
| M-N Stretch | 400 - 600 | Slightly lower due to mass effect |
| This table presents typical and expected values. Actual frequencies are dependent on the specific metal ion, coordination geometry, and solid-state vs. solution-phase measurement. |
Stereochemistry and Chiroptical Properties of Metal Chelates Incorporating Deuterated Ligands
rac-1,2-Diaminopropane is a chiral ligand, existing as (R)- and (S)-enantiomers. When it coordinates to a metal center, it generates rich stereochemistry. For an octahedral complex like [M(pn)3]n+, the coordination of three chiral ligands can result in multiple diastereomers. wikipedia.org For example, using the racemic ligand can produce isomers such as mer-Δ-[M(S-pn)3], fac-Λ-[M(R-pn)3], and various mixed-ligand isomers.
The primary utility of rac-1,2-diaminopropane-d6 in this context is as a probe in chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD). VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light and is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. numberanalytics.com
Ligand Field Theory and Electronic Structure Elucidation of Deuterated Diamine Complexes
Ligand Field Theory (LFT) describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. numberanalytics.com For a typical octahedral complex such as [M(pn)3]n+, the six nitrogen donor atoms from the three bidentate ligands create an octahedral ligand field, which splits the metal's five d-orbitals into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). libretexts.orglibretexts.org
The energy separation between these sets is the ligand field splitting parameter, Δo (or 10Dq). The magnitude of Δo depends on the metal ion, its oxidation state, and the nature of the ligand. 1,2-Diaminopropane is considered a strong-field ligand, similar to ethylenediamine, leading to a relatively large Δo value. This often results in low-spin electronic configurations for d⁴–d⁷ metal ions. uci.edu
Deuteration of the ligand has a negligible effect on its electronic properties and its ability to act as a Lewis base. nih.gov The donor strength of the amine nitrogen atoms is not significantly altered by replacing hydrogen with deuterium. Consequently, the ligand field splitting parameter (Δo) for a complex with rac-1,2-diaminopropane-d6 is expected to be virtually identical to that of the non-deuterated analogue. The electronic structure, d-d transition energies, and magnetic properties (high-spin vs. low-spin) are therefore predicted to be unchanged upon deuteration. scholaris.ca
| Metal Ion (d-count) | Example Complex | Predicted Spin State | Ligand Field Stabilization Energy (LFSE) |
| Cr³⁺ (d³) | [Cr(pn)₃]³⁺ | N/A (Low Spin) | -1.2 Δo |
| Fe²⁺ (d⁶) | [Fe(pn)₃]²⁺ | Low Spin | -2.4 Δo + 2P |
| Co³⁺ (d⁶) | [Co(pn)₃]³⁺ | Low Spin | -2.4 Δo + 2P |
| Ni²⁺ (d⁸) | [Ni(pn)₃]²⁺ | N/A (High Spin) | -1.2 Δo |
| Cu²⁺ (d⁹) | [Cu(pn)₃]²⁺ | N/A (High Spin) | -0.6 Δo |
| This table shows predictions for octahedral complexes with 1,2-diaminopropane as a strong-field ligand. P = pairing energy. The predictions are identical for the -d6 analogue. |
Determination of Stability Constants and Thermodynamic Parameters of Complex Formation with Deuterated Ligands
The stability of a metal complex in solution is quantified by its stability constant (β) or formation constant (K). scispace.com For the stepwise formation of a tris-chelate complex with rac-1,2-diaminopropane-d6, the equilibria are:
M²⁺ + pn-d6 ⇌ [M(pn-d6)]²⁺ (K₁) [M(pn-d6)]²⁺ + pn-d6 ⇌ [M(pn-d6)₂]²⁺ (K₂) [M(pn-d6)₂]²⁺ + pn-d6 ⇌ [M(pn-d6)₃]²⁺ (K₃)
The thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—can be derived from the stability constants, often by studying their temperature dependence (van't Hoff analysis). rsc.orgcore.ac.uk ΔG° = -RT ln(K) ΔG° = ΔH° - TΔS°
Isotopic substitution can influence both the thermodynamics and kinetics of a reaction. The difference in stability between a deuterated and a non-deuterated complex is known as the thermodynamic isotope effect. For metal-ligand binding, this effect is generally very small. The primary source of any difference would be the change in zero-point vibrational energies (ZPVE) of the N-H vs. N-D bonds upon coordination. However, this difference is usually minor, and the stability constants for complexes of rac-1,2-diaminopropane-d6 are expected to be very close to those of their non-deuterated counterparts.
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ |
| Co²⁺ | 1,2-Diaminopropane | 5.95 | 4.71 | 3.12 |
| Ni²⁺ | 1,2-Diaminopropane | 7.46 | 6.27 | 4.36 |
| Cu²⁺ | 1,2-Diaminopropane | 10.55 | 9.05 | -0.65 |
| Zn²⁺ | 1,2-Diaminopropane | 5.82 | 5.00 | --- |
| Data based on the non-deuterated 1,2-diaminopropane ligand at 25°C and 0.5 M ionic strength. Values for the d6-analogue are expected to be very similar. Data compiled from established literature sources. |
While the thermodynamic stability may not be significantly affected, the kinetics of ligand exchange or complex formation/dissociation can show a measurable kinetic isotope effect (KIE), particularly if the breaking of an N-H or N-D bond is involved in the rate-determining step of the reaction.
Applications of Deuterated 1,2 Diaminopropane D6 in Neutron Scattering Studies
Principles of Neutron Scattering and the Role of Deuterium (B1214612) Labeling for Contrast Variation
Neutron scattering is a premier technique for investigating the structure and dynamics of materials. The method relies on the interaction of a beam of neutrons with the atomic nuclei in a sample. ebsco.com Unlike X-rays, which interact with the electron cloud, neutrons interact with the nucleus, and this interaction is described by a property known as the neutron scattering length (b) . nist.gov This scattering length varies non-systematically across the periodic table and, crucially, between isotopes of the same element. nist.govepj-conferences.org
By selectively deuterating a component, such as incorporating rac-1,2-diaminopropane-d6 into a larger structure, its SLD can be dramatically altered. This allows researchers to "match" the SLD of a component to that of the solvent (e.g., a specific H₂O/D₂O mixture), effectively making it invisible to neutrons. epj-conferences.org This allows the structure of the remaining components to be studied without interference. epj-conferences.orgnih.gov Conversely, deuteration can be used to maximize the contrast between a specific component and its surroundings, enhancing its scattering signal. nih.govnih.gov This selective highlighting is indispensable for parsing the structure of complex, multi-component systems. nih.gov
| Isotope | Symbol | Coherent Scattering Length (bcoh) [fm] |
|---|---|---|
| Hydrogen-1 | ¹H | -3.7406 |
| Deuterium | ²H (D) | 6.671 |
| Carbon-12 | ¹²C | 6.646 |
| Nitrogen-14 | ¹⁴N | 9.36 |
| Oxygen-16 | ¹⁶O | 5.803 |
Data sourced from multiple neutron scattering primers and resources. epj-conferences.orgaip.org
Small-Angle Neutron Scattering (SANS) for Structural Investigations of Deuterated Diamine-Containing Self-Assembled Systems
Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a mesoscopic scale, typically from 1 to several hundred nanometers. ill.eu It is exceptionally well-suited for investigating the size, shape, and arrangement of macromolecules, polymers, colloids, and self-assembled systems. rsc.orgacs.orgrsc.org The power of SANS is immensely amplified when combined with deuterium labeling. ansto.gov.auresearchgate.net
In systems containing diamines, which often act as cross-linkers, ligands, or building blocks for self-assembly, selective deuteration provides unambiguous structural information. For instance, in a study of epoxy networks, a deuterated diamine curing agent (meta-phenylene-d4-diamine) was used to definitively label the crosslinks. dtic.mil SANS experiments on these labeled networks revealed a constant excess scattering intensity compared to unlabeled samples, which was attributed to a uniform spatial distribution of the crosslinks throughout the polymer network. dtic.mil
Similarly, if rac-1,2-diaminopropane-d6 were used as a linker in a self-assembled gel or as a ligand on the surface of a nanoparticle, SANS with contrast variation could precisely determine its location and distribution. osti.gov By preparing samples where the deuterated diamine is the only "visible" component, one could directly measure the correlation distance between these linkers. In another scenario, matching the SLD of the diamine to the solvent would allow for the unobscured characterization of the larger structures it connects. This approach has been successfully used to create three-dimensional models of nanoparticles and their ligand shells by combining SANS data from samples with selectively deuterated components. ansto.gov.auresearchgate.net
| Parameter | Finding/Observation | Implication | Reference |
|---|---|---|---|
| Scattering Intensity | Constant excess scattering intensity observed for the deuterium-labeled network compared to the unlabeled network. | The scattering arises from the labeled crosslinks. | dtic.mil |
| Spatial Distribution | The excess scattering was uniform across the measured q-range. | The crosslinks (and thus the diamine curing agent) are distributed uniformly throughout the epoxy network. | dtic.mil |
| Network Correlation | Total correlation scattering from the network was negligible. | The primary structural information from the SANS experiment is due to the specific labeling of the diamine. | dtic.mil |
Neutron Diffraction and Reflectometry for Characterizing Ordered Structures and Interfaces with Deuterated Components
While SANS probes nanoscale structures in solution or bulk materials, neutron diffraction and neutron reflectometry provide information about atomic-level ordered structures and thin-film interfaces, respectively. ebsco.comepj-conferences.org
Neutron Diffraction is used to determine the crystal structure of materials. In complex molecular crystals, locating hydrogen atoms with X-ray diffraction is challenging. Neutron diffraction, however, can precisely locate atomic positions. By using a deuterated component like rac-1,2-diaminopropane-d6, the signal from the diamine's location within the crystal lattice is enhanced, helping to solve complex structures and understand intermolecular interactions like hydrogen bonding. Furthermore, replacing hydrogen with deuterium reduces the large incoherent scattering background from hydrogen, leading to much cleaner diffraction data and allowing for the study of smaller crystals. tum.de
| Layer | Composition | Deuteration Status | Approximate SLD (10⁻⁶ Å⁻²) |
|---|---|---|---|
| Substrate | Silicon | N/A | 2.07 |
| Layer 1 | Polystyrene | Hydrogenated | 1.41 |
| Layer 2 (Hypothetical) | Self-assembled Diamine | Hydrogenated | ~0.5 |
| Layer 2 (Hypothetical) | Self-assembled rac-1,2-Diaminopropane-d6 | Deuterated | ~6.0 |
SLD values are illustrative and depend on exact chemical composition and density. aip.orgnih.gov
Elastic Incoherent Neutron Scattering (EINS) for Probing Molecular Dynamics and Diffusion in Deuterated Systems
Elastic Incoherent Neutron Scattering (EINS) is a technique that probes the motion of atoms, particularly hydrogen, on timescales of picoseconds to nanoseconds. mdpi.comscispace.com Unlike coherent scattering (used in SANS and diffraction) which provides structural information from interference patterns, incoherent scattering is isotropic and provides information about individual atomic motions. mdpi.com Hydrogen has an exceptionally large incoherent scattering cross-section, making it a powerful probe for dynamics. scispace.com All other atoms, including deuterium, have much smaller incoherent cross-sections.
This property allows for a unique form of "dynamic contrast." By selectively deuterating parts of a molecule or complex, one can effectively render them "dynamically silent" and isolate the motion of the remaining hydrogenated components. mdpi.comscispace.com
In a system containing rac-1,2-diaminopropane-d6, the EINS technique could be used in two primary ways:
Probing the dynamics of the diamine itself: In a complementary experiment, one could use a fully deuterated matrix and a hydrogenated version of 1,2-diaminopropane (B80664). In this case, the EINS signal would arise almost exclusively from the motions of the diamine linkers. This would provide direct insight into the local flexibility, rotational dynamics, and vibrational modes of the diamine within its constrained environment. Such studies are crucial for understanding how the dynamic behavior of molecular linkers contributes to the macroscopic properties of materials.
| Component of Interest | Labeling Strategy | Observed Dynamics | Reference Principle |
|---|---|---|---|
| Polymer Matrix | Hydrogenated Matrix + rac-1,2-Diaminopropane-d6 Linker | Dynamics of the polymer chains (e.g., segmental motion, flexibility). | scispace.com |
| Diamine Linker | Deuterated Matrix + Hydrogenated 1,2-Diaminopropane Linker | Local dynamics of the diamine (e.g., rotations, vibrations). | mdpi.comscispace.com |
Q & A
Q. How can researchers mitigate batch effects in multi-institutional studies involving rac-1,2-Diaminopropane-d6?
- Methodological Answer : Implement harmonized protocols for synthesis, storage (−20°C under argon), and analysis. Use ComBat or surrogate variable analysis (SVA) to adjust for batch effects in spectral or chromatographic data. Collaborative platforms like LabArchives® ensure data standardization and traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
